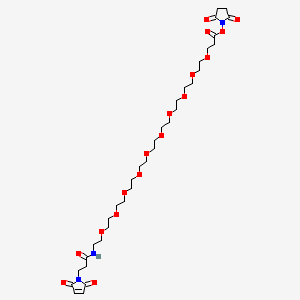
Mal-amido-PEG10-C2-NHS ester
Overview
Description
Mal-amido-PEG10-C2-NHS ester is a non-cleavable ADC linker containing a maleimide group and an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The synthesis of Mal-amido-PEG10-C2-NHS ester involves the use of a maleimide group and an NHS propionate . The NHS propionate can bind to amine-containing proteins, oligonucleotides, and other molecules .Molecular Structure Analysis
The molecular structure of Mal-amido-PEG10-C2-NHS ester consists of a maleimide group and an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Chemical Reactions Analysis
The chemical reactions involving Mal-amido-PEG10-C2-NHS ester primarily involve the NHS ester and the maleimide group . The NHS ester can bind to amine-containing proteins, oligonucleotides, and other molecules . The maleimide groups react specifically with thiol groups to form covalent C-S bonds, enabling bioconjugation with thiol-bearing molecules .Scientific Research Applications
PEGylation and Bioavailability
Polyethylene glycol (PEG), a component of Mal-amido-PEG10-C2-NHS ester, is widely recognized for its ability to enhance the bioavailability and reduce the immunogenicity of biopharmaceuticals. This process, known as PEGylation, involves the covalent attachment of PEG to active peptides or proteins. PEGylation reagents, including Mal-amido-PEG10-C2-NHS ester, are selected based on their terminal groups' reaction specificity and the desired length and degree of chain branching. These reagents play a crucial role in optimizing the bioavailability and immunogenic profile of therapeutic proteins and peptides (Crafts et al., 2016).
Protein Immobilization and Surface Chemistry
The NHS ester terminal groups, integral to Mal-amido-PEG10-C2-NHS ester, are essential for covalently coupling amine-containing biomolecules to surfaces. This process is crucial in fabricating biosensors and biochips, where maintaining the efficiency and stability of the coupling chemistry is paramount. The NHS ester groups readily react with amine-containing molecules to form stable amide linkages, although this process may be challenged by competing reactions, such as hydrolysis, especially under certain pH conditions. The stability and reactivity of these compounds are vital for the performance of surface chemistry-derived devices (Lim et al., 2014).
Hydrogel Formation and Biomedical Applications
Mal-amido-PEG10-C2-NHS ester is utilized in forming adhesive hydrogels with biomedical applications such as wound healing and tissue engineering. By functionalizing specific groups (like carboxyl groups in chondroitin sulfate) with NHS, hydrogels can be formed that covalently bind to tissue proteins via amide bonds. The properties of these hydrogels, such as stiffness, swelling, and adhesive strength, can be finely tuned, making them suitable for various biomedical applications, including controlled drug release and tissue repair (Strehin et al., 2010).
Biomolecule Modification and Stability
In the context of chemical biology, the Mal-amido-PEG10-C2-NHS ester, through its NHS ester component, is used for conjugating small molecules with biomolecules. The reactions typically involve primary amine groups reacting with the ester to form stable amide bonds. This chemistry is crucial for tasks like fluorescently labeling proteins, an essential step in various biochemical assays and research applications. Ensuring the stability and reactivity of NHS esters is critical for reliable and reproducible results in these applications (Nanda & Lorsch, 2014).
Mechanism of Action
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H55N3O17/c38-29(5-8-36-30(39)1-2-31(36)40)35-7-10-45-12-14-47-16-18-49-20-22-51-24-26-53-28-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-6-34(43)54-37-32(41)3-4-33(37)42/h1-2H,3-28H2,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFGPQZJAPKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H55N3O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701101836 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 37-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-35-oxo-4,7,10,13,16,19,22,25,28,31-decaoxa-34-azaheptatriacontanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-amido-PEG10-C2-NHS ester | |
CAS RN |
1137109-22-8 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 37-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-35-oxo-4,7,10,13,16,19,22,25,28,31-decaoxa-34-azaheptatriacontanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137109-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 37-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-35-oxo-4,7,10,13,16,19,22,25,28,31-decaoxa-34-azaheptatriacontanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



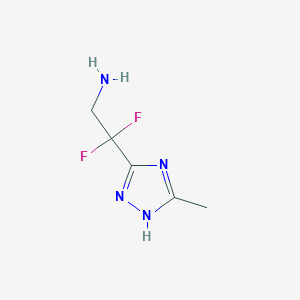
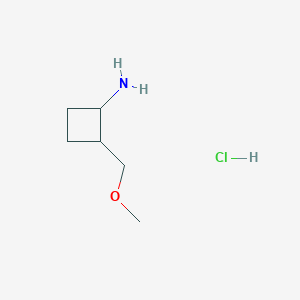
![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)

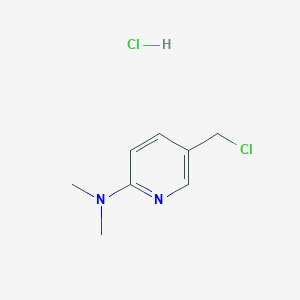



![9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1435565.png)
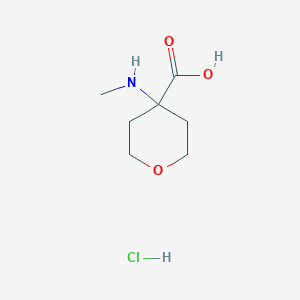
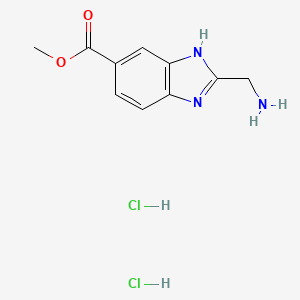
![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)
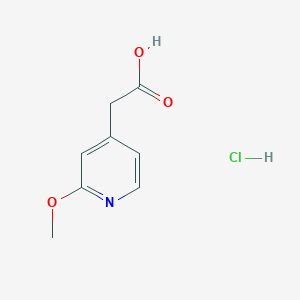
![3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B1435573.png)